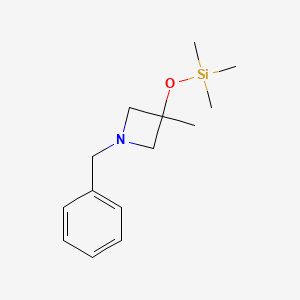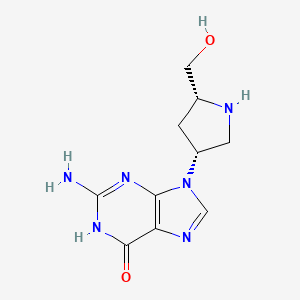
(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a pyrrolidine ring with a hydroxymethyl group. Its molecular formula is C10H14N6O2, and it has a molecular weight of 250.2572 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Coupling with the Purine Base: The final step involves coupling the pyrrolidine derivative with a purine base under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
Aplicaciones Científicas De Investigación
(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N6-methyladenosine: A modified nucleoside with similar structural features but different biological roles.
2-amino-9-(5-hydroxymethyl)pyrrolidin-3-yl-3,9-dihydro-6H-purin-6-one: A closely related compound with slight structural variations.
Uniqueness
(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity .
Propiedades
Número CAS |
135042-31-8 |
|---|---|
Fórmula molecular |
C10H14N6O2 |
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
2-amino-9-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O2/c11-10-14-8-7(9(18)15-10)13-4-16(8)6-1-5(3-17)12-2-6/h4-6,12,17H,1-3H2,(H3,11,14,15,18)/t5-,6-/m1/s1 |
Clave InChI |
AIGZVXBNMRGGBY-PHDIDXHHSA-N |
SMILES isomérico |
C1[C@H](CN[C@H]1CO)N2C=NC3=C2N=C(NC3=O)N |
SMILES canónico |
C1C(CNC1CO)N2C=NC3=C2N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



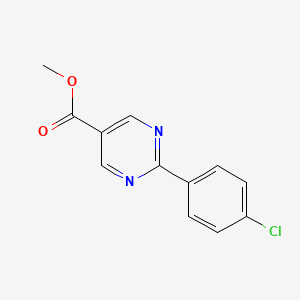
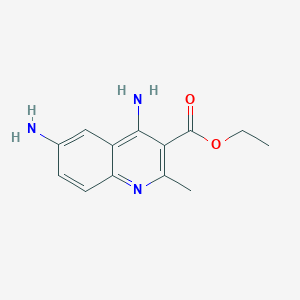




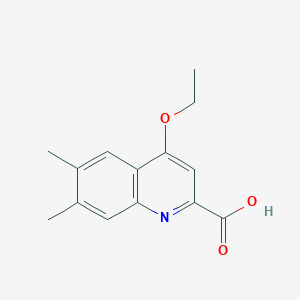
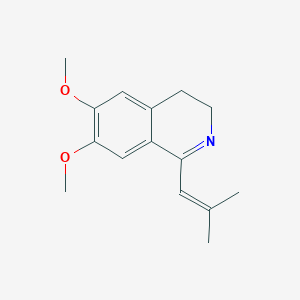
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
![Indolo[2,3-b]carbazole](/img/structure/B11864400.png)

